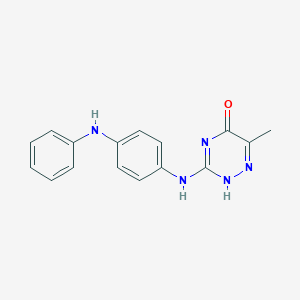
3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one, also known as SU6668, is a synthetic small molecule that has been extensively studied in scientific research for its potential therapeutic applications. This compound belongs to the class of triazine derivatives and has been shown to possess anti-cancer, anti-angiogenic, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one involves the inhibition of receptor tyrosine kinases, which are involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these receptors, 3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one disrupts the signaling pathways that are essential for tumor growth and angiogenesis.
Biochemical and Physiological Effects:
3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, angiogenesis, and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one in lab experiments include its potent anti-cancer, anti-angiogenic, and anti-inflammatory properties, as well as its ability to enhance the efficacy of chemotherapy and radiotherapy. However, the limitations of using 3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one in lab experiments include its potential toxicity and the need for further research to determine the optimal dosage and administration.
Direcciones Futuras
There are several future directions for research on 3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one, including the development of more potent and selective inhibitors of receptor tyrosine kinases, the identification of biomarkers for patient selection, and the evaluation of the efficacy of 3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one in combination with other anti-cancer agents. Additionally, further research is needed to determine the optimal dosage and administration of 3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one for maximum therapeutic benefit.
In conclusion, 3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one is a synthetic small molecule that has been extensively studied in scientific research for its potential therapeutic applications. Its potent anti-cancer, anti-angiogenic, and anti-inflammatory properties make it a promising candidate for cancer treatment. However, further research is needed to determine the optimal dosage and administration, as well as to identify biomarkers for patient selection.
Métodos De Síntesis
The synthesis of 3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one involves a multi-step process that includes the reaction of 4-nitroaniline and aniline with cyanogen bromide, followed by the reaction of the resulting intermediate with methyl isocyanate. The final product is obtained after purification and recrystallization.
Aplicaciones Científicas De Investigación
3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one has been widely studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of various receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). This inhibition results in the suppression of tumor growth, angiogenesis, and inflammation.
Propiedades
Nombre del producto |
3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one |
|---|---|
Fórmula molecular |
C16H15N5O |
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H15N5O/c1-11-15(22)19-16(21-20-11)18-14-9-7-13(8-10-14)17-12-5-3-2-4-6-12/h2-10,17H,1H3,(H2,18,19,21,22) |
Clave InChI |
QVOKAEZHPGBOBO-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NNC(=NC1=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
SMILES |
CC1=NNC(=NC1=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
SMILES canónico |
CC1=NNC(=NC1=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254531.png)

![5-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254533.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254536.png)


![5-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254544.png)
![6-methyl-5-[2-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254545.png)


![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254551.png)

![6-methyl-5-[(E)-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-2,4-dihydro-1H-1,2,4-triazin-3-one](/img/structure/B254554.png)